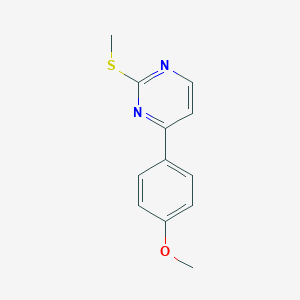

4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-15-10-5-3-9(4-6-10)11-7-8-13-12(14-11)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEYAIQJLUJSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384867 | |

| Record name | 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148990-17-4 | |

| Record name | 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine

This technical guide provides a comprehensive overview of a viable and efficient synthesis pathway for 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. The synthesis is presented as a three-step process, commencing from readily available starting materials. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a three-step sequence. The initial step involves a Claisen condensation to form a key β-keto ester intermediate. This is followed by a cyclocondensation reaction with thiourea to construct the pyrimidine-2-thiol core. The final step is an S-methylation of the thiol group to yield the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

This step involves the Claisen condensation of 4-methoxyacetophenone with diethyl carbonate to form the β-keto ester intermediate.

Materials:

-

4-Methoxyacetophenone

-

Diethyl carbonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Toluene, anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents) and anhydrous toluene.

-

4-Methoxyacetophenone (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the stirred suspension of sodium hydride.

-

The mixture is heated to reflux, and diethyl carbonate (2.0 equivalents) is added slowly.

-

The reaction mixture is maintained at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled in an ice bath, and excess sodium hydride is quenched by the slow addition of ethanol.

-

The mixture is then acidified with 1 M hydrochloric acid to a pH of approximately 4-5.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford ethyl 3-(4-methoxyphenyl)-3-oxopropanoate as a liquid.[1]

Step 2: Synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

This step involves the cyclocondensation of the β-keto ester with thiourea to form the pyrimidine-2-thiol ring.

Materials:

-

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

-

Thiourea

-

Sodium ethoxide

-

Ethanol, absolute

-

Acetic acid

-

Ice-cold water

Procedure:

-

In a round-bottom flask, sodium metal (1.1 equivalents) is dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (1.0 equivalent) and thiourea (1.1 equivalents) are added.

-

The reaction mixture is heated at reflux for 8-12 hours, with reaction progress monitored by TLC.

-

After completion, the mixture is cooled to room temperature and poured into ice-cold water.

-

The solution is acidified with acetic acid, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallization from ethanol yields pure 4-(4-methoxyphenyl)pyrimidine-2-thiol as a yellow powder.[2]

Step 3: Synthesis of this compound

The final step is the S-methylation of the pyrimidine-2-thiol intermediate.

Materials:

-

4-(4-Methoxyphenyl)pyrimidine-2-thiol

-

Methyl iodide

-

Potassium carbonate, anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of 4-(4-methoxyphenyl)pyrimidine-2-thiol (1.0 equivalent) in anhydrous DMF, anhydrous potassium carbonate (2.0 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Methyl iodide (1.2 equivalents) is then added dropwise to the suspension.

-

The reaction is stirred at room temperature for 4-6 hours, monitoring for completion by TLC.[3]

-

Upon completion, the reaction mixture is poured into water and extracted three times with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by column chromatography on silica gel to give this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Purity |

| 4-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | Solid | 38-40 | 265 | ≥98% |

| Diethyl carbonate | C₅H₁₀O₃ | 118.13 | Liquid | -43 | 126-128 | ≥99% |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₄O₄ | 222.24 | Liquid | N/A | 154 (at 1 hPa)[1] | ≥95% |

| 4-(4-Methoxyphenyl)pyrimidine-2-thiol | C₁₁H₁₀N₂OS | 218.28 | Yellow powder[2] | 216-222[2] | N/A | ≥99% (HPLC)[2] |

| This compound | C₁₂H₁₂N₂OS | 232.30 | Solid | N/A | N/A | ≥98% |

Visualization of Experimental Workflow

The general laboratory workflow for the synthesis is depicted below.

This guide provides a robust and reproducible pathway for the synthesis of this compound, suitable for implementation in a research and development setting. Standard laboratory safety precautions should be observed throughout all procedures.

References

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine: Properties, Synthesis, and Biological Potential

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and likely biological activities of the pyrimidine derivative, 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from closely related analogues to provide a robust predictive profile.

Core Chemical Properties

This compound is a heterocyclic aromatic compound. Its structure features a central pyrimidine ring substituted with a 4-methoxyphenyl group at the 4-position and a methylthio group at the 2-position. The molecular formula for this compound is C₁₂H₁₂N₂OS.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₂N₂OS | - |

| Molecular Weight | 232.30 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Based on similar pyrimidine derivatives. |

| Melting Point | Not available | Expected to be a crystalline solid with a distinct melting point. |

| Boiling Point | Not available | Likely to be high, characteristic of aromatic compounds of this size. |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Based on the nonpolar nature of the aromatic rings and the methylthio group. |

Proposed Synthetic Protocols

Two primary synthetic strategies are proposed for the laboratory-scale preparation of this compound. These are based on well-established and versatile reactions in heterocyclic chemistry.

Suzuki-Miyaura Cross-Coupling

This approach involves the palladium-catalyzed reaction between a halogenated 2-(methylthio)pyrimidine and 4-methoxyphenylboronic acid. This method is highly efficient for forming carbon-carbon bonds between aromatic rings.[1][2][3]

Experimental Protocol: Suzuki-Miyaura Coupling [1][2][4][5]

-

Materials:

-

4-Chloro-2-(methylthio)pyrimidine (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

-

Procedure:

-

To a reaction vessel, add 4-chloro-2-(methylthio)pyrimidine, 4-methoxyphenylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

-

S-Methylation of a Thiol Precursor

This two-step synthesis first involves the creation of the pyrimidine-2-thiol, followed by methylation of the sulfur atom.

Step 1: Synthesis of 4-(4-Methoxyphenyl)pyrimidine-2-thiol

This intermediate can be synthesized via the condensation of 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one with thiourea.

Step 2: S-Methylation [6][7][8]

-

Materials:

-

4-(4-Methoxyphenyl)pyrimidine-2-thiol (1.0 eq)

-

Methyl iodide (1.1 eq)

-

Base (e.g., NaOH or K₂CO₃, 1.2 eq)

-

Solvent (e.g., ethanol or DMF)

-

-

Procedure:

-

Dissolve 4-(4-methoxyphenyl)pyrimidine-2-thiol in the chosen solvent.

-

Add the base and stir the mixture until the thiol is fully deprotonated.

-

Add methyl iodide dropwise to the reaction mixture at room temperature.

-

Stir the reaction for several hours, monitoring by TLC.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by recrystallization or column chromatography to obtain the final product.

-

Predicted Spectral Data

While experimental spectra are not publicly available, the following are predictions based on the analysis of similar pyrimidine derivatives.[9][10][11]

Table 2: Predicted Spectral Characteristics

| Technique | Predicted Data |

| ¹H NMR | * Aromatic protons (methoxyphenyl): Two doublets in the range of δ 7.0-8.0 ppm. |

-

Pyrimidine protons: Two doublets in the range of δ 7.0-8.5 ppm.

-

Methoxy protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

-

Methylthio protons (-SCH₃): A singlet around δ 2.5-2.7 ppm. | | ¹³C NMR | * Aromatic and pyrimidine carbons: Multiple signals in the range of δ 110-170 ppm.

-

Methoxy carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Methylthio carbon (-SCH₃): A signal around δ 12-15 ppm. | | IR Spectroscopy | * C-H stretching (aromatic): ~3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): ~2850-2950 cm⁻¹.

-

C=C and C=N stretching (aromatic rings): ~1450-1600 cm⁻¹.

-

C-O stretching (methoxy): ~1000-1300 cm⁻¹.

-

C-S stretching: ~600-800 cm⁻¹. | | Mass Spectrometry | * Molecular Ion (M⁺): A prominent peak at m/z = 232.

-

Isotope Peak (M+2): A characteristic peak at m/z = 234 due to the presence of the sulfur-34 isotope.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of the methylthio group (-SCH₃), the methoxy group (-OCH₃), and cleavage of the pyrimidine ring. |

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound have not been reported. However, a significant body of research on structurally related pyrimidine derivatives points towards a strong potential for anticancer activity through the inhibition of tubulin polymerization.[12][13][14][15][16][17]

Mechanism of Action: Tubulin Polymerization Inhibition

Many pyrimidine-based compounds, particularly those with a 4-methoxyphenyl substituent, are known to bind to the colchicine-binding site on β-tubulin.[12][14] This binding event disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[13][17]

In Vitro Experimental Protocols for Biological Evaluation

To validate the predicted biological activity, the following experimental protocols are recommended.

Tubulin Polymerization Assay

-

Objective: To determine if the compound directly inhibits the polymerization of purified tubulin in vitro.

-

Methodology:

-

Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer.

-

Polymerization is initiated by raising the temperature to 37 °C and adding GTP.

-

The increase in turbidity, which corresponds to microtubule formation, is monitored over time using a spectrophotometer at 340 nm.

-

Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

-

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of the test compound for 48-72 hours.

-

A reagent (e.g., MTT) is added, which is converted to a colored or luminescent product by metabolically active cells.

-

The signal is quantified using a plate reader, and the IC₅₀ (half-maximal inhibitory concentration) value is calculated.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Methodology:

-

Cancer cells are treated with the compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Cells are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured by flow cytometry.

-

The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed to identify any cell cycle arrest.

-

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and characterization based on established methodologies for related pyrimidine derivatives. The strong evidence of antitubulin activity within this chemical class suggests that this compound is a compelling candidate for further investigation as a tubulin polymerization inhibitor. The detailed protocols and predictive data presented herein are intended to facilitate and accelerate future research into this and similar molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. article.sapub.org [article.sapub.org]

- 11. benchchem.com [benchchem.com]

- 12. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors based on pyrimidine ring skeletons PMID: 36828299 | MCE [medchemexpress.cn]

- 16. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Hypothesized Mechanism of Action of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds with a wide therapeutic spectrum.[1][2][3][4][5][6] This technical guide delves into the hypothesized mechanism of action of a specific pyrimidine derivative, 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine. While direct experimental data for this compound is not extensively available in the public domain, this document extrapolates from the known biological activities of structurally analogous compounds to propose potential molecular targets and signaling pathways. The primary proposed mechanisms of action center on its potential as an antitubulin agent and a protein kinase inhibitor .

Hypothesized Mechanism of Action 1: Disruption of Microtubule Dynamics

A compelling line of evidence points towards the potential of this compound to function as a microtubule-destabilizing agent. This hypothesis is drawn from the well-documented activity of a closely related cyclopentapyrimidine derivative, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, which acts as a potent antitubulin agent.[7] This compound is known to bind to the colchicine site on tubulin, leading to the inhibition of microtubule polymerization, disruption of the mitotic spindle, and subsequent cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells.[7]

Proposed Signaling Pathway:

Caption: Proposed antitubulin mechanism of action.

Quantitative Data from Analogous Compounds:

The following table summarizes the biological activity of a structurally related antitubulin agent, providing a benchmark for the potential potency of this compound.

| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |

| (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride | MDA-MB-435 | Antiproliferative | 7.0 | [8] |

| (S)-Enantiomer | 60 cell lines | Cytotoxicity | 10-88 fold more potent than (R)-enantiomer | [7] |

| (R,S)-1•HCl | MDA-MB-435 | Inhibition of Proliferation | Not specified | [7] |

Note: IC50 is the half-maximal inhibitory concentration. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols:

1. Tubulin Polymerization Assay:

-

Objective: To determine the direct effect of the compound on the in vitro assembly of purified tubulin.

-

Methodology:

-

Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

-

The compound, dissolved in a suitable solvent (e.g., DMSO), is added to the tubulin solution at various concentrations. A vehicle control (DMSO) and a positive control (e.g., colchicine) are included.

-

The mixture is incubated at 37°C to initiate polymerization.

-

The increase in absorbance at 340 nm, which corresponds to the extent of microtubule formation, is monitored over time using a spectrophotometer.

-

The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

-

2. Cell Viability and Proliferation Assays (MTT or SRB Assay):

-

Objective: To assess the cytotoxic and antiproliferative effects of the compound on cancer cell lines.

-

Methodology (SRB Assay):

-

Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the compound for a specified period (e.g., 48 or 72 hours).

-

After incubation, the cells are fixed with trichloroacetic acid.

-

The fixed cells are stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.

-

The absorbance is read at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

The GI50 value is determined from the dose-response curve.[8]

-

3. Immunofluorescence Microscopy for Microtubule Integrity:

-

Objective: To visualize the effect of the compound on the microtubule network within cells.

-

Methodology:

-

Cells grown on coverslips are treated with the compound at its GI50 concentration for a defined time.

-

The cells are fixed, permeabilized, and then incubated with a primary antibody against α-tubulin.

-

A fluorescently labeled secondary antibody is used to detect the primary antibody.

-

The cell nuclei are counterstained with a DNA dye (e.g., DAPI).

-

The coverslips are mounted on slides and imaged using a fluorescence microscope to observe any changes in microtubule structure and organization.[7]

-

4. Cell Cycle Analysis by Flow Cytometry:

-

Objective: To determine if the compound induces cell cycle arrest.

-

Methodology:

-

Cells are treated with the compound for a period that allows for the completion of at least one cell cycle (e.g., 24 hours).

-

The cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of individual cells is measured using a flow cytometer.

-

The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to identify any accumulation in a specific phase.[7]

-

Hypothesized Mechanism of Action 2: Protein Kinase Inhibition

The pyrimidine core is a prevalent motif in a vast number of ATP-competitive kinase inhibitors.[5][9] This suggests that this compound could exert its biological effects by inhibiting protein kinases that are critical for cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Key potential targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are frequently dysregulated in various cancers.[9][10]

Proposed Signaling Pathway:

Caption: Proposed kinase inhibition mechanism of action.

Quantitative Data from Analogous Compounds:

The following table presents the inhibitory activities of pyrimidine-based compounds against relevant protein kinases.

| Compound Class | Target Kinase | Assay Type | IC50 (µM) | Reference |

| 4-Thiophenyl-pyrimidine derivatives | EGFR | In vitro kinase assay | 0.161 - 0.894 | [10] |

| 4-Thiophenyl-pyrimidine derivatives | VEGFR-2 | In vitro kinase assay | 0.141 - 1.143 | [10] |

| 5-(Methylthio)pyrimidine derivatives | EGFR (wt) | Not specified | Potent inhibitors | [9] |

| 5-(Methylthio)pyrimidine derivatives | EGFR (mutant) | Not specified | Potent inhibitors | [9] |

| 2,4-Disubstituted-2-thiopyrimidines | VEGFR-2 | Not specified | Significant activity | [9] |

Note: IC50 is the half-maximal inhibitory concentration. wt = wild-type, mutant = mutant forms.

Experimental Protocols:

1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay):

-

Objective: To quantify the inhibitory activity of the compound against specific protein kinases.

-

Methodology:

-

The purified recombinant kinase, its specific substrate, and the compound at various concentrations are incubated in a reaction buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a set incubation period, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

A Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

The luminescence, which is proportional to the amount of ADP formed and thus to the kinase activity, is measured.

-

The IC50 value is calculated from the dose-response curve.[9]

-

2. Western Blot Analysis for Phosphorylation Status:

-

Objective: To determine the effect of the compound on the phosphorylation of downstream targets of a specific kinase in a cellular context.

-

Methodology:

-

Cancer cells are treated with the compound for a specified time.

-

The cells are lysed, and the protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-EGFR, phospho-Akt) and the total form of the protein.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the change in phosphorylation levels.

-

Experimental Workflow:

References

- 1. jddtonline.info [jddtonline.info]

- 2. ijpbs.com [ijpbs.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. heteroletters.org [heteroletters.org]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Biological Activity of a Potent Antitubulin Agent

A Comprehensive Analysis of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride

Disclaimer: Initial research on the biological activity of "4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine" did not yield sufficient publicly available scientific literature for a comprehensive technical guide. Therefore, this document focuses on a closely related and well-characterized compound, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride (referred to as Compound 1 ), which shares the 4-methoxyphenyl and pyrimidine core structures. This compound and its enantiomers have been the subject of detailed investigation, providing a robust dataset for analysis.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for the development of anticancer agents. Tubulin-targeting agents interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. Compound 1 is a potent, water-soluble, colchicine-site binding agent that inhibits microtubule polymerization.[1] This technical guide provides an in-depth overview of the biological activity of Compound 1 and its enantiomers, detailing its mechanism of action, cytotoxic effects, and the experimental protocols used for its evaluation.

Synthesis

The racemic compound, (R,S)-1 , and its individual enantiomers, (R)-1 and (S)-1 , are synthesized from commercially available starting materials. The synthesis of the hydrochloride salt of the (R)-enantiomer, (R)-1 •HCl, begins with (R)-3-methyladipic acid. This is converted through a series of steps including Dieckmann condensation and chlorination to a key intermediate. The final step involves the reaction of this intermediate with 4-methoxy-N-methylaniline. The (S)-enantiomer is synthesized using the same methodology starting from (S)-3-methyladipic acid.[1]

Biological Activity and Quantitative Data

The biological activity of Compound 1 and its enantiomers has been evaluated through various in vitro assays. The data clearly indicates that both enantiomers are potent inhibitors of cancer cell proliferation, with the (S)-enantiomer generally exhibiting greater potency.[1][2]

Cytotoxicity

The cytotoxic effects of (R)-1 and (S)-1 have been assessed against a panel of human cancer cell lines. The half-maximal growth inhibitory concentrations (GI50) demonstrate broad-spectrum anticancer activity in the nanomolar range.

Table 1: In Vitro Cytotoxicity (GI50, nM) of (R)-1 and (S)-1 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | (R)-1 GI50 (nM) | (S)-1 GI50 (nM) |

| MDA-MB-435 | Melanoma | 180 | 7.0 |

| SK-OV-3 | Ovarian | 200 | 10 |

| A549 | Lung | 250 | 15 |

| PC-3 | Prostate | 300 | 20 |

| HeLa | Cervical | 220 | 12 |

Data compiled from multiple sources.

Antitubulin Activity

Compound 1 exerts its cytotoxic effects by disrupting microtubule dynamics. It inhibits the polymerization of purified tubulin and leads to a loss of cellular microtubules.

Table 2: Antitubulin Activity of (R)-1 and (S)-1

| Parameter | (R)-1 | (S)-1 |

| Tubulin Polymerization Inhibition (IC50, µM) | 2.5 | 1.5 |

| Cellular Microtubule Loss (EC50, µM) in A-10 cells | 0.45 | 0.20 |

| [3H]Colchicine Binding Inhibition (%) at 1 µM | 55 | 85 |

Data represents approximate values from cited literature.

Mechanism of Action

Compound 1 functions as a microtubule depolymerizing agent by binding to the colchicine site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis. A key advantage of this compound is its ability to overcome common mechanisms of drug resistance, such as the overexpression of P-glycoprotein (Pgp) and βIII-tubulin.[1]

References

- 1. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activities of (R)- and (S)-N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents | Scilit [scilit.com]

An In-depth Technical Guide to 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine Derivatives and Analogs as Potent Antitumor Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine derivatives and their analogs, a class of compounds that has demonstrated significant potential as antitumor agents. The core focus of this document is on a series of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride derivatives, which have been identified as potent antitubulin agents. These compounds effectively bind to the colchicine site on tubulin, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and ultimately, apoptosis in cancer cells. This guide delves into the synthesis, structure-activity relationships (SAR), mechanism of action, and preclinical data of these promising compounds. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within this broad class, derivatives of this compound have emerged as a focal point for the development of novel anticancer therapeutics. A significant breakthrough in this area was the discovery of (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, a water-soluble, colchicine site binding, microtubule depolymerizing agent that exhibits potent cytotoxicity against a wide range of cancer cell lines with GI50 values in the nanomolar range.[3][4]

A critical advantage of these compounds is their ability to circumvent common mechanisms of drug resistance that plague many existing chemotherapeutic agents. Specifically, they have been shown to overcome resistance mediated by the overexpression of P-glycoprotein (Pgp) and βIII-tubulin, two clinically relevant factors that limit the efficacy of many microtubule-targeting drugs.[3][5] This guide will explore the chemical synthesis of these compounds, analyze their structure-activity relationships, and provide detailed methodologies for their biological evaluation.

Synthesis of Key Derivatives

The synthesis of the enantiomerically pure (R)- and (S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride hydrochlorides serves as a representative example of the synthetic strategies employed for this class of compounds. The synthesis commences from commercially available (R)- or (S)-3-methyladipic acid.

The key steps in the synthesis are as follows[4]:

-

Esterification and Dieckmann Condensation: The starting material, 3-methyladipic acid, is first esterified and then undergoes an intramolecular Dieckmann condensation to form the cyclopentanone ring.

-

Pyrimidine Ring Formation: The resulting cyclopentanone derivative is reacted with acetamidine hydrochloride to construct the fused pyrimidine ring system.

-

Chlorination: The hydroxyl group on the pyrimidine ring is subsequently chlorinated using phosphorus oxychloride (POCl3).

-

Nucleophilic Substitution: The final key step involves the reaction of the chlorinated intermediate with 4-methoxy-N-methylaniline to introduce the N-(4-methoxyphenyl)-N-methylamino group at the C4 position.

-

Salt Formation: The final compound is converted to its hydrochloride salt to improve water solubility.

A generalized synthetic scheme is depicted below.

Caption: Generalized synthetic pathway for key derivatives.

Structure-Activity Relationship (SAR)

The biological activity of these pyrimidine derivatives is significantly influenced by the substituents on the core structure.

-

Chirality at C6: The stereochemistry at the C6 position of the cyclopenta[d]pyrimidine ring plays a crucial role in the compound's potency. The (S)-enantiomer of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride is consistently more potent than the (R)-enantiomer, exhibiting approximately twice the activity in inhibiting tubulin assembly and being 10- to 88-fold more cytotoxic against a panel of 60 tumor cell lines.[3][4]

-

The para-Methoxyphenyl Moiety: The presence of the para-methoxyphenyl group is critical for the antitubulin activity.[5] However, this moiety is also a primary site of metabolism via O-demethylation. To address this, analogs with modifications at this position have been explored. For instance, replacing the methoxy group with a methylthio or dimethylamino group can alter the metabolic profile while retaining potent antiproliferative activity.[5]

-

Substituents on the Pyrimidine Ring: Modifications at other positions of the pyrimidine ring can also modulate the biological activity, though the N-(4-methoxyphenyl) group at C4 and the methyl group at C2 appear to be important for the potent antitubulin effects observed in the lead compounds.

Quantitative Data

The following tables summarize the in vitro biological data for key this compound derivatives and analogs.

Table 1: Cytotoxicity (GI50) of Enantiomers against Selected Human Tumor Cell Lines [3]

| Cell Line | (R)-1 GI50 (nM) | (S)-1 GI50 (nM) |

| Leukemia | ||

| CCRF-CEM | 16.2 | 0.41 |

| K-562 | 16.3 | 0.38 |

| MOLT-4 | 14.8 | 0.35 |

| NSCLC | ||

| NCI-H460 | 18.6 | 0.21 |

| NCI-H522 | 22.1 | 0.31 |

| Colon Cancer | ||

| HCT-116 | 17.0 | 0.40 |

| HCT-15 | 20.1 | 0.33 |

| CNS Cancer | ||

| SF-268 | 19.5 | 0.22 |

| Melanoma | ||

| SK-MEL-5 | 21.4 | 0.30 |

| Ovarian Cancer | ||

| OVCAR-3 | 19.1 | 0.36 |

| Renal Cancer | ||

| 786-0 | 17.4 | 0.39 |

| Prostate Cancer | ||

| PC-3 | 18.2 | 0.28 |

| Breast Cancer | ||

| MCF7 | 23.4 | 0.32 |

| MDA-MB-435 | 15.5 | 0.25 |

Table 2: In Vitro Tubulin Polymerization Inhibition and Colchicine Binding [3]

| Compound | Tubulin Assembly IC50 (µM) | [3H]Colchicine Binding Inhibition IC50 (µM) |

| (R)-1 | 2.1 ± 0.1 | 2.5 ± 0.2 |

| (S)-1 | 1.1 ± 0.1 | 1.3 ± 0.1 |

| Colchicine | 1.5 ± 0.1 | - |

| Combretastatin A-4 | 1.2 ± 0.1 | 1.4 ± 0.1 |

Table 3: Activity against a βIII-Tubulin Overexpressing Cell Line [3]

| Compound | HeLa WT GI50 (nM) | HeLa (βIII) GI50 (nM) | Relative Resistance (Rr) |

| (R)-1 | 19.1 ± 2.1 | 13.4 ± 1.5 | 0.7 |

| (S)-1 | 0.31 ± 0.04 | 0.22 ± 0.03 | 0.7 |

| Paclitaxel | 3.2 ± 0.4 | 21.1 ± 2.3 | 6.6 |

| Combretastatin A-4 | 1.1 ± 0.1 | 1.08 ± 0.1 | 0.98 |

Mechanism of Action

The primary mechanism of action for these this compound derivatives is the inhibition of microtubule polymerization.

Caption: Signaling pathway of tubulin polymerization inhibition.

These compounds bind to the colchicine site on β-tubulin, which induces a conformational change in the tubulin dimer. This altered conformation prevents the proper incorporation of tubulin dimers into the growing microtubule lattice, thereby inhibiting microtubule formation and leading to a net depolymerization of existing microtubules.[3][6] The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase, which ultimately triggers programmed cell death, or apoptosis.[3]

Experimental Protocols

General Synthesis Procedure for (R)- and (S)-1•HCl[4]

-

(R)- or (S)-3-Methyladipic acid is heated at reflux in an ethanol/concentrated sulfuric acid solution. The solution is then neutralized, and the product is extracted.

-

The resulting ester is dissolved in anhydrous toluene, and sodium is added for the Dieckmann condensation.

-

Acetamidine hydrochloride and potassium tert-butoxide are added, and the mixture is heated at reflux to form the fused pyrimidine ring. The product is purified by silica gel chromatography.

-

The intermediate is treated with POCl3 to yield the chlorinated compound.

-

The chlorinated intermediate is reacted with 4-methoxy-N-methylaniline in the presence of concentrated HCl.

-

Anhydrous hydrochloric acid gas is bubbled through an ether solution of the final compound to yield the HCl salt.

In Vitro Tubulin Polymerization Assay (Turbidity-based)[7]

This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in optical density at 340 nm.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM in General Tubulin Buffer)

-

Glycerol

-

Test compounds dissolved in DMSO

-

96-well, half-area, clear bottom plates

-

Temperature-controlled microplate reader

Protocol:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.

-

Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

Add the tubulin solution to each well and mix gently.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value by determining the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Caption: Workflow for the tubulin polymerization assay.

Cell Cycle Analysis by Flow Cytometry[3][8]

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.

-

Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion

Derivatives of this compound represent a highly promising class of antitubulin agents with potent anticancer activity. Their unique ability to overcome clinically relevant drug resistance mechanisms makes them particularly attractive for further development. The detailed synthetic routes, structure-activity relationships, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of these compounds towards potential clinical applications. Future work should focus on optimizing the pharmacokinetic properties and further evaluating the in vivo efficacy and safety of lead candidates.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine: A Technical Overview

Predicted Spectroscopic Data

While specific data for 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine is unavailable, the following tables provide an illustrative example of the type of spectroscopic data expected, based on the analysis of a structurally analogous compound, Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Table 1: 1H NMR Data of a Related Pyrimidine Derivative

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 9.27 | brs | 1H | NH |

| 7.72 | brs | 1H | NH |

| 7.21 | d | 2H | Ar-H |

| 6.87 | d | 2H | Ar-H |

| 5.15 | s | 1H | CH |

| 4.24 | q | 2H | OCH2 |

| 3.79 | s | 3H | OCH3 |

| 2.30 | s | 3H | CH3 |

| 1.23 | t | 3H | CH3 |

Solvent: DMSO-d6, Frequency: 400 MHz

Table 2: 13C NMR Data of a Related Pyrimidine Derivative

| Chemical Shift (δ) ppm | Assignment |

| 167.7 | C=O |

| 158.6 | Ar-C |

| 150.1 | C=C |

| 147.3 | C=C |

| 135.6 | Ar-C |

| 125.7 | Ar-CH |

| 114.1 | Ar-CH |

| 106.8 | C |

| 60.7 | OCH2 |

| 55.2 | OCH3 |

| 18.5 | CH3 |

| 14.3 | CH3 |

Solvent: DMSO-d6, Frequency: 100 MHz

Table 3: IR and Mass Spectrometry Data of a Related Pyrimidine Derivative

| Technique | Data |

| FT-IR (KBr) νmax cm-1 | 3533, 2969, 1724, 1638 |

| Mass Spec (MS) m/z | 290 (M+) |

Experimental Protocols

The following are generalized experimental procedures for the synthesis and spectroscopic characterization of pyrimidine derivatives, based on established methodologies in organic chemistry.

Synthesis of Pyrimidine Derivatives

A common method for the synthesis of substituted pyrimidines involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with a thiourea or a related amidine derivative, often followed by further modifications. For the target molecule, a plausible synthetic route would involve the reaction of a chalcone intermediate with S-methylisothiourea.

General Synthetic Procedure:

-

Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone.

-

Cyclization: The resulting chalcone is then reacted with S-methylisothiourea sulfate in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is typically refluxed for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is filtered, washed, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Solid samples are typically prepared as KBr pellets. The vibrational frequencies are reported in wavenumbers (cm-1).

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target organic compound.

Caption: Workflow for chemical synthesis and analysis.

Technical Guide: An In-depth Analysis of 4-(4-Methoxyphenyl)-Substituted Pyrimidines

Audience: Researchers, scientists, and drug development professionals.

This guide will therefore focus on the closely related and well-documented compound, 4-(4-Methoxyphenyl)-2-pyrimidinethiol (CAS Number: 175202-77-4 ). This molecule is structurally analogous, differing only by the substitution on the sulfur atom (a thiol [-SH] group instead of a methylthio [-SCH3] group). The data and methodologies presented here for the thiol derivative serve as a valuable reference point for researchers interested in this class of compounds.

Core Compound Analysis: 4-(4-Methoxyphenyl)-2-pyrimidinethiol

4-(4-Methoxyphenyl)-2-pyrimidinethiol is a versatile heterocyclic compound featuring a pyrimidine core, which is a key structural motif in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1] Its thiol functionality and aromatic characteristics make it a valuable intermediate in medicinal chemistry for the synthesis of novel therapeutic agents.[2] The compound has shown promise in research related to the development of anti-cancer and anti-inflammatory agents.[2]

Quantitative Data Summary

The key physicochemical properties of 4-(4-Methoxyphenyl)-2-pyrimidinethiol are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 175202-77-4 | [2][3][4] |

| Molecular Formula | C₁₁H₁₀N₂OS | [2][4] |

| Molecular Weight | 218.28 g/mol | [2] |

| Appearance | Yellow Powder | [2] |

| Melting Point | 216-222 °C | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C | [2] |

Experimental Protocols: Synthesis

A common and efficient method for synthesizing 4-aryl-2-mercaptopyrimidines is through a one-pot, three-component condensation reaction.[5] This approach, often a variation of the Biginelli reaction, provides high yields and simplifies the purification process.

Synthesis of 4-(4-Methoxyphenyl)-2-pyrimidinethiol

This protocol describes a plausible synthesis based on the condensation of an aromatic aldehyde (4-methoxybenzaldehyde), a compound with an active methylene group (malononitrile), and thiourea.

Reaction: 3-(4-methoxyphenyl)acrylonitrile + Thiourea → 4-(4-Methoxyphenyl)-2-pyrimidinethiol

Materials:

-

4-methoxybenzaldehyde

-

Malononitrile

-

Thiourea

-

Phosphorus Pentoxide (P₂O₅) or a suitable base/catalyst

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in absolute ethanol.

-

Add thiourea (1.2 equivalents) to the mixture.

-

Introduce a catalytic amount of a dehydrating agent/catalyst like phosphorus pentoxide.[5]

-

Heat the reaction mixture to reflux and monitor the reaction's progress using Thin-Layer Chromatography (TLC).[5]

-

Upon completion, cool the mixture and pour it over crushed ice to precipitate the crude product.[5]

-

Filter the resulting solid, wash it with cold water and petroleum ether to remove impurities.[5]

-

Recrystallize the solid product from ethanol to obtain pure 4-(4-Methoxyphenyl)-2-pyrimidinethiol.[5]

Visualization of Synthetic Workflow:

Caption: Workflow for the one-pot synthesis of 4-(4-Methoxyphenyl)-2-pyrimidinethiol.

Biological Activity and Signaling Pathways

While specific signaling pathways for 4-(4-Methoxyphenyl)-2-pyrimidinethiol are not deeply elucidated in the available literature, pyrimidine derivatives are known to interact with a wide range of biological targets. Research indicates potential anti-inflammatory, antimicrobial, and anti-cancer activities for this class of compounds.[1][2]

Potential Anti-Inflammatory Mechanism

Pyrimidine derivatives have been shown to modulate inflammatory responses. For instance, some derivatives act as suppressors of inflammation in Toll-like receptor (TLR)-engaged monocytes.[6][7] A plausible mechanism involves the activation of the canonical Wnt/β-catenin signaling pathway, which can lead to the inactivation of GSK3β and subsequent suppression of the pro-inflammatory NF-κB pathway.[6][7]

Conceptual Signaling Pathway Diagram:

Caption: Hypothesized anti-inflammatory mechanism via modulation of Wnt and NF-κB pathways.

Potential as an Anti-Cancer Agent

The pyrimidine scaffold is central to many anti-cancer drugs. A related compound, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, has been identified as a potent antitubulin agent that binds to the colchicine site on tubulin, leading to mitotic arrest and inhibition of cell proliferation.[8] This suggests that 4-(4-methoxyphenyl)-substituted pyrimidines could be investigated for similar microtubule-targeting activities.

Other Potential Activities

The thiol group in the target molecule suggests potential for antioxidant activity through radical scavenging. Furthermore, metal-organic frameworks incorporating 2-pyrimidinethiol derivatives have demonstrated significant antibacterial and antibiofilm properties, indicating another avenue for therapeutic exploration.[9]

References

- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(4-Methoxyphenyl)-2-pyrimidinethiol [175202-77-4] | Orgasynth [orgasynth.com]

- 4. 4-(4-METHOXYPHENYL)PYRIMIDINE-2-THIOL | CAS 175202-77-4 [matrix-fine-chemicals.com]

- 5. benthamopen.com [benthamopen.com]

- 6. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological targets of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine is not extensively available in the public domain. This guide provides a predictive analysis based on the well-documented activities of structurally analogous pyrimidine derivatives. The information herein is intended to guide future research and is not a definitive statement of the compound's biological function.

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] This technical guide explores the potential therapeutic targets of the specific derivative, this compound. By examining structure-activity relationships (SAR) and the established mechanisms of closely related analogues, we can hypothesize its most probable biological roles. The primary predicted therapeutic areas are oncology and inflammatory diseases.

The key structural features of this compound—the pyrimidine core, the 4-methoxyphenyl group, and the 2-methylthio substituent—each contribute to its potential pharmacodynamics. Analogous compounds have demonstrated potent activity as inhibitors of tubulin polymerization and various protein kinases, suggesting a strong potential for anticancer applications.[3] Furthermore, the known anti-inflammatory properties of 2-thiopyrimidines and related structures indicate a plausible role in modulating inflammatory pathways.[4][5]

This document outlines these potential targets, summarizes relevant quantitative data from analogue studies, provides detailed experimental protocols for validation, and uses visualizations to illustrate key pathways and workflows.

Predicted Therapeutic Targets and Mechanisms of Action

Based on the available literature for structurally similar compounds, the following therapeutic targets are proposed for this compound.

Primary Predicted Target Area: Oncology

The pyrimidine nucleus is a cornerstone of many anticancer agents.[2][6] For the compound , two primary mechanisms are predicted.

A potent antitubulin agent, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, shares key structural motifs with the title compound, notably the N-(4-methoxyphenyl)pyrimidine core.[3] This analogue acts as a microtubule depolymerizing agent by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] It is therefore highly probable that this compound also interferes with microtubule dynamics.

Caption: Proposed mechanism of antitubulin activity.

The pyrimidine scaffold is frequently employed in the design of protein kinase inhibitors.[6][7] Fused pyrimidine derivatives are known to target enzymes like Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] The 4-methoxyphenyl moiety is also a common feature in many kinase inhibitors. It is plausible that this compound could act as an ATP-competitive inhibitor, binding to the hinge region of the kinase's ATP-binding pocket and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.

Caption: Generic pathway for protein kinase inhibition.

Secondary Predicted Target Area: Inflammation

The precursor molecule, 4-(4-Methoxyphenyl)-2-pyrimidinethiol, has been noted for its potential anti-inflammatory properties.[4] SAR studies on various pyrimidine series have identified compounds that exhibit significant anti-inflammatory activity, often by inhibiting key inflammatory mediators like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[5] The introduction of a 4-methoxyphenyl group has been shown to enhance anti-inflammatory activity in some pyrimidine series.[5]

Caption: Predicted anti-inflammatory mechanism of action.

Quantitative Data from Analogue Studies

Direct quantitative data for the title compound is unavailable. The table below summarizes the potent cytotoxic activity of a key structural analogue, (R,S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride (referred to as Analogue 1), which strongly suggests the potential of the 4-(4-methoxyphenyl)pyrimidine scaffold.

| Compound | Target/Assay | Cell Lines | Activity | Reference |

| Analogue 1 | Cytotoxicity (Antiproliferative) | Panel of 60 tumor cell lines | GI₅₀ values in the nanomolar range | [3] |

| Analogue 1 | Microtubule Dynamics | Purified Tubulin | Potent inhibitor of tubulin assembly | [3] |

| Analogue 1 | Colchicine Binding | Purified Tubulin | Inhibits binding of [³H]colchicine to tubulin | [3] |

Experimental Protocols

To validate the predicted therapeutic targets, the following experimental protocols are recommended.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control).

-

Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

-

Caption: Workflow for a typical MTT cell viability assay.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

-

Materials:

-

Tubulin (>99% pure) from a commercial source (e.g., Cytoskeleton, Inc.)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Test compound and controls (Paclitaxel as promoter, Nocodazole as inhibitor)

-

96-well plates suitable for fluorescence reading

-

Fluorescence plate reader with temperature control (37°C)

-

-

Protocol:

-

Prepare a solution of tubulin (e.g., 3 mg/mL) in ice-cold polymerization buffer.

-

Add serial dilutions of the test compound or controls to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the tubulin solution and GTP (1 mM final concentration) to each well.

-

Immediately place the plate in the fluorescence reader pre-set to 37°C.

-

Measure the increase in fluorescence (e.g., excitation 360 nm, emission 450 nm) over time (e.g., every minute for 60 minutes).

-

Plot fluorescence versus time. Inhibition of polymerization will result in a decrease in the rate and extent of the fluorescence signal increase compared to the vehicle control.

-

In Vitro Kinase Inhibition Assay

This protocol describes a generic method to assess the inhibition of a specific protein kinase.

-

Materials:

-

Recombinant human kinase (e.g., EGFR)

-

Kinase-specific peptide substrate

-

ATP (Adenosine-5'-triphosphate)

-

Kinase assay buffer

-

Test compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

-

Protocol:

-

Add kinase, peptide substrate, and serially diluted test compound to the wells of a 96-well plate.

-

Initiate the reaction by adding ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence readout.

-

The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the kinase inhibition.

-

Calculate IC₅₀ values by plotting percent inhibition against the log of the compound concentration.

-

Conclusion and Future Directions

While direct experimental evidence is pending, a thorough analysis of structure-activity relationships for analogous compounds strongly suggests that This compound has significant potential as an anticancer agent , primarily through the inhibition of tubulin polymerization and potentially through the inhibition of oncogenic protein kinases . A secondary therapeutic avenue in anti-inflammatory applications is also plausible.

The immediate next steps for characterizing this compound should involve the experimental validation of these hypotheses. The protocols outlined in this guide provide a clear path for in vitro testing, starting with broad cytotoxicity screening followed by specific mechanistic assays such as tubulin polymerization and kinase inhibition panels. Positive results would warrant further investigation into its in vivo efficacy and pharmacokinetic properties, paving the way for potential lead optimization and drug development.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 6. jrasb.com [jrasb.com]

- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in silico modeling of the interactions of 4-(4-methoxyphenyl)-2-(methylthio)pyrimidine, a potent microtubule-targeting agent. Based on extensive analysis of structurally related pyrimidine derivatives, the primary biological target is identified as the colchicine binding site of β-tubulin. Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This guide outlines the key quantitative data for analogous compounds, detailed experimental protocols for both in vitro validation and in silico modeling, and visual representations of the relevant biological pathways and computational workflows.

Data Presentation: Antiproliferative and Tubulin Polymerization Inhibition Activities

The following tables summarize the biological activities of pyrimidine derivatives structurally related to this compound. This data provides a quantitative basis for the expected potency of the target compound.

Table 1: Antiproliferative Activity of Related Pyrimidine Derivatives

| Compound Analogue | Cell Line | Assay Type | IC50 (nM) | Reference |

| N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine | MDA-MB-435 | SRB | 4.6 | [1] |

| N-(4-methoxyphenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine | MDA-MB-435 | SRB | 7.0 | [1] |

| (S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride | MDA-MB-435 | SRB | 12.0 | [2] |

| (R)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride | MDA-MB-435 | SRB | 51.3 | [2] |

Table 2: Tubulin Polymerization and Microtubule Depolymerization Data

| Compound Analogue | Assay Type | Parameter | Value (nM) | Reference |

| N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine | Microtubule Depolymerization (A-10 cells) | EC50 | 13 | [1] |

| N-(4-methoxyphenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine | Microtubule Depolymerization (A-10 cells) | EC50 | 31 | [1] |

| (S)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride | Microtubule Depolymerization (A-10 cells) | EC50 | 23 | [2] |

| (R)-N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride | Microtubule Depolymerization (A-10 cells) | EC50 | 278 | [2] |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay quantitatively measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: The assay utilizes a fluorescent reporter, such as 4',6-diamidino-2-phenylindole (DAPI), which intercalates into polymerized microtubules, resulting in a significant increase in fluorescence intensity. This increase is directly proportional to the mass of the microtubule polymer. Inhibitors of tubulin polymerization will reduce the rate and extent of this fluorescence increase.[3][4]

Materials:

-

Purified tubulin (>99%, porcine brain)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[4]

-

GTP solution (100 mM)

-

Glycerol

-

DAPI (or other suitable fluorescent reporter)

-

Test compound (this compound)

-

Positive control (e.g., Nocodazole, Colchicine)

-

Vehicle control (e.g., DMSO)

-

96-well, black, flat-bottom microplate

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation: On ice, prepare a tubulin reaction mix with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and 10 µM DAPI.[2][4]

-

Compound Plating: Add 5 µL of 10x concentrated test compound, positive control, or vehicle control to the appropriate wells of a pre-warmed (37°C) 96-well plate.

-

Initiation of Polymerization: To each well, add 45 µL of the ice-cold tubulin reaction mix to achieve a final volume of 50 µL.

-

Data Acquisition: Immediately place the plate in the fluorescence reader pre-warmed to 37°C. Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 60-90 seconds for 60 minutes.[2]

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The percentage of inhibition is calculated by comparing the area under the curve (AUC) or the Vmax (maximum rate of polymerization) of the test compound to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Molecular Docking into the Colchicine Binding Site of Tubulin

This protocol outlines the computational procedure for predicting the binding mode of this compound within the colchicine binding site of tubulin.

Principle: Molecular docking algorithms predict the preferred orientation and conformation of a ligand when bound to a receptor, estimating the binding affinity based on a scoring function.

Software:

-

Molecular graphics viewer (e.g., PyMOL, Chimera)

-

Docking software (e.g., AutoDock Vina, Schrödinger Glide)

-

Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

-

Receptor Preparation:

-

Download the crystal structure of tubulin, preferably in complex with a colchicine-site ligand (e.g., PDB ID: 1SA0).[5]

-

Remove water molecules, co-solvents, and any co-crystallized ligands from the binding site.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Define the residues of the colchicine binding site, which is located at the interface of the α and β subunits. Key interacting residues often include Cys241, Leu248, Ala250, Val318, and Lys352 of β-tubulin.[6]

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Define rotatable bonds.

-

-

Grid Generation:

-

Define a grid box that encompasses the entire colchicine binding site, typically centered on the position of a known colchicine-site inhibitor.

-

-

Docking:

-

Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock Vina).[7]

-

Generate multiple binding poses (e.g., 10-20).

-

-

Analysis:

-

Analyze the predicted binding poses based on their docking scores and binding energies.

-

Visualize the lowest energy pose to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the amino acid residues of the binding site.

-

Molecular Dynamics (MD) Simulation of the Tubulin-Ligand Complex

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Principle: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of the complex's dynamic evolution and the calculation of thermodynamic properties.

Software:

-

MD simulation package (e.g., GROMACS, AMBER)[8]

-

Force fields (e.g., Amber99SB for protein, GAFF for the ligand)[8]

-

Water model (e.g., TIP3P)[6]

Procedure:

-

System Preparation:

-

Use the best-docked pose of the tubulin-ligand complex as the starting structure.

-

Place the complex in a periodic boundary box (e.g., dodecahedron) and solvate with the chosen water model.[8]

-

Add counter-ions to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M NaCl).[6]

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to relax the structure and remove steric clashes.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature of the system.

-

NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.

-

-

-

Production MD:

-

Run the production simulation for a sufficient duration to observe the stability of the complex (e.g., 100 ns).[6]

-

-

Analysis:

-

Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.

-